molecular formula C15H12F3NO4S B6618071 N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 812651-86-8

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B6618071
CAS No.: 812651-86-8
M. Wt: 359.3 g/mol
InChI Key: DZPSCKPPDNJMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a trifluoromethoxy group attached to another phenyl ring, and a sulfonamide group linking these two aromatic systems. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-acetylphenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amine group is then sulfonated using a sulfonyl chloride derivative, such as 4-(trifluoromethoxy)benzenesulfonyl chloride, under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

    Reduction: The reduction of the sulfonamide group yields the corresponding amine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methoxybenzenesulfonamide
  • N-(4-acetylphenyl)-4-chlorobenzenesulfonamide
  • N-(4-acetylphenyl)-4-nitrobenzenesulfonamide

Uniqueness

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4S/c1-10(20)11-2-4-12(5-3-11)19-24(21,22)14-8-6-13(7-9-14)23-15(16,17)18/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPSCKPPDNJMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429119
Record name N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812651-86-8
Record name N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4′-Amino acetophenone (0.375 g, 2.78 mmol) was dissolved in THF (5 ml) before pyridine (0.674 ml, 8.34 mmol) was added, leaving a yellow solution. 4-trifluoromethoxy benzenesulfonylchloride (0.871 g, 3.34 mmol) was then added dropwise with stirring. After strirring for 2 h, THF and pyridine were removed. The desired sulfonamide (0.848 g, 2.36 mmol, 85%) was recrystallized from ethyl acetate and hexanes. 1H-NMR: (400 MHz, CDCl3) 7.89 (m, 4H), 7.29 (d, 1H), 7.16 (d, 2H), 6.88 (s, 1H), 2.55 (s, 3H). LC-MS (ES+): 360 [MH]+ m/e.
Quantity
0.375 g
Type
reactant
Reaction Step One
Quantity
0.674 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.871 g
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonamide
Quantity
0.848 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.